1-[(5-chloro-2-thienyl)carbonyl]-4-(2,3-dimethylphenyl)piperazine
Description
The compound "1-[(5-chloro-2-thienyl)carbonyl]-4-(2,3-dimethylphenyl)piperazine" is of interest in the field of organic chemistry due to its structural features and potential applications in various domains, including material science and pharmaceuticals. This analysis synthesizes current research findings on its synthesis, structural analysis, and chemical properties.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often characterized by techniques such as X-ray crystallography, which reveals details about the spatial arrangement of atoms within the molecule. Studies on similar compounds have shown weak intramolecular interactions and specific conformations that affect their chemical behavior (Xiong‐Wen Yang et al., 2005).
Chemical Reactions and Properties
Piperazine derivatives undergo a range of chemical reactions, influenced by their functional groups and molecular structure. For instance, the reactivity with various reagents can lead to the formation of new compounds with altered physical and chemical properties, showcasing the compound's versatility in synthetic chemistry (R. Romagnoli et al., 2008).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in different fields. These properties are often determined through experimental studies, which provide insights into the compound's behavior under various conditions (L. Khedhiri et al., 2016).
properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c1-12-4-3-5-14(13(12)2)19-8-10-20(11-9-19)17(21)15-6-7-16(18)22-15/h3-7H,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNDYDXENBUABE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(S3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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